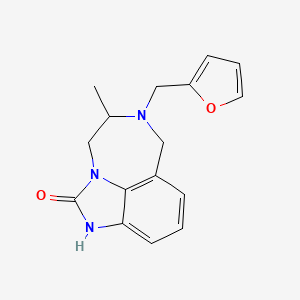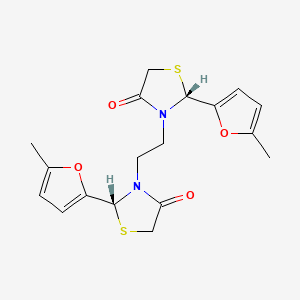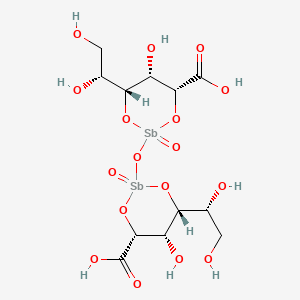
Stibogluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, specifically sodium this compound, is a pentavalent antimonial compound used primarily in the treatment of leishmaniasis, a parasitic disease transmitted by sandfly bites . It has been in medical use since the 1940s and is listed on the World Health Organization’s List of Essential Medicines . Sodium this compound is known for its effectiveness against various forms of leishmaniasis, including cutaneous, visceral, and mucosal types .
準備方法
The preparation of sodium this compound involves the reaction of antimonous chloride with sodium gluconate in the presence of sodium hydroxide . The process typically includes the following steps:
- Dissolving sodium gluconate in water.
- Adding antimonous chloride to the solution.
- Maintaining the temperature between 28°C and 48°C.
- Adjusting the pH with sodium hydroxide to between 9.3 and 11.3.
- Stirring and then lowering the temperature to between 20°C and 36°C.
- Adding methanol to crystallize the product.
- Filtering, washing, and drying the crystals at temperatures between 60°C and 90°C .
化学反応の分析
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the pentavalent antimony (V) can be reduced to trivalent antimony (III).
Substitution Reactions: It can undergo substitution reactions where ligands in the compound are replaced by other chemical groups.
Hydrolysis: Sodium this compound can hydrolyze in aqueous solutions, leading to the formation of different antimony species.
Common reagents used in these reactions include sodium hydroxide, methanol, and antimonous chloride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium stibogluconate has several scientific research applications:
Medicine: It is primarily used to treat leishmaniasis.
Chemistry: The compound is studied for its redox properties and interactions with other chemical species.
作用機序
The exact mechanism of action of sodium stibogluconate is not fully understood. it is known to inhibit DNA topoisomerase I, which leads to the inhibition of both DNA replication and transcription . This inhibition results in a decrease in parasite DNA, RNA, protein, and purine nucleoside triphosphate levels, ultimately leading to the death of the parasite .
類似化合物との比較
Sodium stibogluconate belongs to the class of pentavalent antimonials. Similar compounds include:
Meglumine antimoniate: Another pentavalent antimonial used to treat leishmaniasis.
Antimony sodium gluconate: A compound with similar therapeutic uses but different chemical properties.
Sodium this compound is unique due to its specific chemical structure and its long history of use in treating leishmaniasis .
特性
CAS番号 |
100817-46-7 |
|---|---|
分子式 |
C12H20O17Sb2 |
分子量 |
679.80 g/mol |
IUPAC名 |
(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |
InChI |
InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1 |
InChIキー |
PFOYFBYIHCVQGB-XCCFGPONSA-N |
異性体SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O |
正規SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


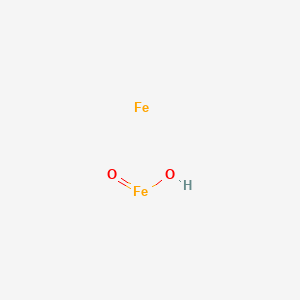
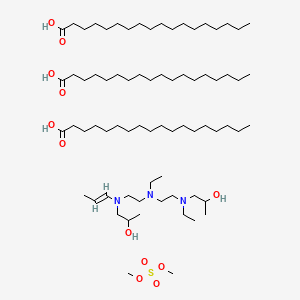
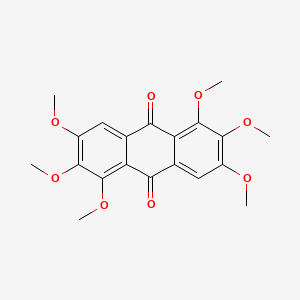
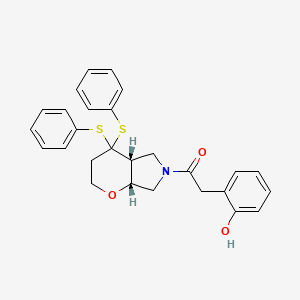
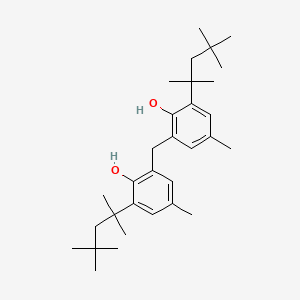

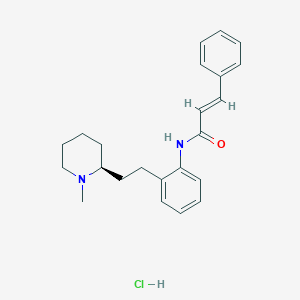
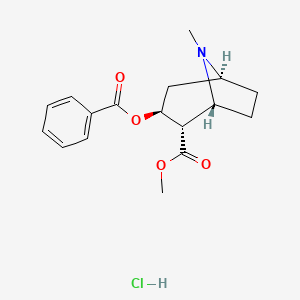
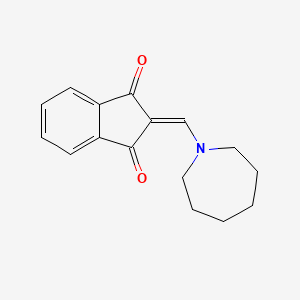
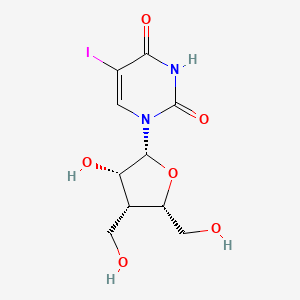

![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
